(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride
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Overview
Description
(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride is a chiral amino acid derivative This compound is known for its unique structure, which includes both amino and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-2-amino-3-butenoic acid with 2-aminoethanol in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated amino acids, and substituted amino acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Aminoethoxyvinyl glycine hydrochloride (AVG-HCl): A similar compound known for its role as an ethylene biosynthesis inhibitor in plants.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride:
Uniqueness
(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and ethoxy functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCPLYVEFATMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=CC(C(=O)O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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